molecular formula C19H15F3N2O3 B2975761 N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide CAS No. 953231-76-0

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2975761
CAS No.: 953231-76-0
M. Wt: 376.335
InChI Key: BXIWPOOEVZKSEI-UHFFFAOYSA-N
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Description

N-((5-(4-Methoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide (CAS: 953014-96-5) is a synthetic benzamide derivative with a molecular formula of C₁₉H₁₅F₃N₂O₃ and a molecular weight of 376.3 g/mol . Its structure features:

  • A 4-(trifluoromethyl)benzamide core, which enhances metabolic stability and lipophilicity due to the electron-withdrawing trifluoromethyl (-CF₃) group.
  • An isoxazole ring substituted with a 4-methoxyphenyl group at position 5, linked via a methylene bridge to the benzamide nitrogen.

Properties

IUPAC Name

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c1-26-16-8-4-12(5-9-16)17-10-15(24-27-17)11-23-18(25)13-2-6-14(7-3-13)19(20,21)22/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIWPOOEVZKSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an isoxazole ring and a trifluoromethyl group, which are known to influence its biological activity. The molecular formula is C16H15F3N2OC_{16}H_{15}F_3N_2O, and its IUPAC name reflects the specific functional groups present in the compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression. For instance, it may target dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, thereby affecting cell proliferation in cancer cells .
  • Receptor Modulation : The presence of the isoxazole moiety allows for interaction with neurotransmitter receptors, potentially influencing pathways related to mood and cognition .

Biological Activity Data

Research studies have reported various biological activities associated with this compound. Below is a summary table highlighting key findings:

Activity Effect Reference
AnticancerInhibits cell growth in breast cancer models
Anti-inflammatoryModulates inflammatory pathways
Enzyme inhibitionInhibits DHFR and other key enzymes
NeuroprotectivePotential effects on neurotransmitter systems

Case Studies

  • Anticancer Activity :
    A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer. The mechanism involved the downregulation of DHFR, leading to reduced nucleotide synthesis and subsequent cell death .
  • Anti-inflammatory Effects :
    Another investigation explored the compound's ability to modulate inflammatory responses. It was found to inhibit the activity of lipoxygenases, enzymes that play a crucial role in inflammatory processes, thereby reducing markers of inflammation in vitro .

Comparison with Similar Compounds

Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Core Structure Substituents/Modifications Molecular Weight Key Functional Groups Reference
Target Compound Benzamide + Isoxazole 4-CF₃, 5-(4-OCH₃Ph) 376.3 CF₃, OCH₃, Isoxazole
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzamide + 1,3,4-Oxadiazole Sulfamoyl, 4-OCH₃Ph-methyl 475.5 Oxadiazole, SO₂NH, OCH₃
Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide) Benzamide + Thiadiazole Pyridinyl, Acetyl, Methyl 414.5 Thiadiazole, C=O, CH₃
Compound 53 (4-Benzylthio-2-chloro-5-{N-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide) Benzamide + Triazine 4-OCH₃Ph, Sulfamoyl, Chloro 615.1 Triazine, SO₂NH, Cl

Key Observations :

  • Isoxazole vs. Heterocyclic Cores : The target compound’s isoxazole ring contrasts with oxadiazole (LMM5), thiadiazole (8a), and triazine (53) in analogues. These heterocycles influence electronic properties and binding affinities.
  • Substituent Effects : The 4-trifluoromethyl group in the target compound provides distinct electronic effects compared to sulfamoyl (LMM5, 53) or chloro (53) groups.
  • Molecular Weight : The target compound (376.3 g/mol) is smaller than LMM5 (475.5 g/mol) and 53 (615.1 g/mol), suggesting better membrane permeability .
Structure-Activity Relationship (SAR) Insights
  • Isoxazole vs.
  • Trifluoromethyl vs. Sulfamoyl : The -CF₃ group (target) may reduce polar interactions compared to -SO₂NH- (LMM5, 53), altering selectivity profiles.
  • Methoxy Positioning : The 4-methoxyphenyl group in the target and LMM5 enhances solubility but may sterically hinder binding compared to smaller substituents (e.g., methyl in 8a) .

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